3,4-dichloro-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKGGQLYAMPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449957 | |
| Record name | 3,4-dichloropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-19-4 | |
| Record name | 3,4-dichloropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dichloro 1h Pyrrole and Its Key Intermediates
Direct Halogenation Strategies for Pyrrole (B145914) Rings Leading to Dichlorination
Direct halogenation of the pyrrole ring is a common method for introducing chlorine atoms. However, due to the high reactivity of the pyrrole nucleus, these reactions can often lead to polyhalogenated products. wikipedia.org Therefore, achieving regioselective dichlorination at the 3- and 4-positions requires careful selection of reagents and optimization of reaction conditions.
Regioselective Chlorination Approaches and Reagents
The electrophilic substitution of pyrrole typically occurs at the 2- and 5-positions (α-positions) due to the higher stability of the carbocation intermediate formed. wikipedia.org Achieving substitution at the 3- and 4-positions (β-positions) is more challenging and often requires specific strategies, such as the use of protecting groups or specialized halogenating agents.
Common chlorinating agents used for pyrroles include:
Sulfuryl chloride (SO₂Cl₂): This reagent is often used for the controlled chlorination of pyrrole and its derivatives. For instance, the synthesis of ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate has been achieved from a commercially available precursor using SO₂Cl₂ in carbon tetrachloride at low temperatures (-5 °C). nih.gov
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent useful for activated aromatic rings. commonorganicchemistry.comucla.edu Depending on the stoichiometry, its reaction with pyrrole can yield different chlorinated products. bohrium.com While it is a common reagent for chlorination, controlling the regioselectivity to favor the 3,4-dichloro isomer can be complex and may require acid catalysis for less reactive pyrrole systems. commonorganicchemistry.comorganic-chemistry.org
Trichloroisocyanuric acid (TCCA): TCCA is a stable, inexpensive, and efficient source of electrophilic chlorine. rsc.orgenamine.netwikipedia.org It has been shown to be more efficient than NCS for the dichlorination of certain pyrrole derivatives, although it often leads to dearomatization and the formation of highly reactive 2,5-dichloro-2H-pyrrole intermediates. bohrium.comrsc.org
To direct chlorination to the 3- and 4-positions, a strategy involving blocking groups at the α-positions can be employed. Another approach is the use of silyl protecting groups on the nitrogen, which can influence the position of halogenation. wikipedia.org A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl group. nih.gov
Optimization of Reaction Conditions for Controlled Dichlorination
Control over the dichlorination of pyrrole is highly dependent on the reaction conditions. Key parameters that are optimized include:
Temperature: Low temperatures are often crucial to prevent over-halogenation and decomposition of the pyrrole ring. The chlorination with sulfuryl chloride to produce a 3,4-dichloropyrrole derivative is typically performed at -5 °C. nih.gov
Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the stability of the intermediates. Carbon tetrachloride (CCl₄) and dichloromethane are commonly used solvents for these reactions. nih.govacs.org
Stoichiometry: The molar ratio of the pyrrole substrate to the chlorinating agent is a critical factor. For example, with NCS, varying the equivalents can lead to mixtures of mono- and dichlorinated products. bohrium.com A larger excess of NCS can selectively form a dichlorinated 2H-pyrrole derivative. bohrium.com
Table 1: Comparison of Chlorinating Agents for Pyrrole Derivatives
| Reagent | Typical Conditions | Outcome/Selectivity | Citations |
|---|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | CCl₄, -5 °C, 5 h | Effective for producing 3,4-dichlorinated pyrrole carboxylates. | nih.govresearchgate.net |
| N-Chlorosuccinimide (NCS) | Dichloromethane, room temp. | Can produce mixtures of chlorinated products; regioselectivity can be challenging. | bohrium.comacs.org |
| Trichloroisocyanuric acid (TCCA) | THF | More efficient for dichlorination than NCS, but may lead to 2,5-dichloro-2H-pyrrole intermediates. | bohrium.com |
De Novo Synthesis Routes Involving 3,4-Dichloropyrrole Ring Formation
De novo synthesis involves constructing the pyrrole ring from acyclic precursors, which allows for the introduction of substituents with high regiocontrol. nih.govtaylorandfrancis.comresearchgate.net
Cyclization Reactions for the Construction of the Dichloro-Pyrrole Skeleton
The Piloty-Robinson pyrrole synthesis is a classic method for preparing 3,4-disubstituted pyrroles. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the conversion of ketone-derived azines into pyrroles under acidic conditions. nih.gov The process typically begins with the reaction of two equivalents of an aldehyde with hydrazine (B178648) to form a di-imine intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and loss of ammonia (B1221849) to form the pyrrole ring. wikipedia.org While this method is well-established for various 3,4-disubstituted pyrroles, its application to the synthesis of 3,4-dichloro-1H-pyrrole would require starting with chlorinated aldehydes or ketones.
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. pensoft.netpensoft.net The use of microwave irradiation in the Piloty-Robinson synthesis has been shown to significantly reduce reaction times from days to minutes, facilitating moderate to good yields of 3,4-disubstituted pyrroles. nih.govresearchgate.netnih.gov This technique allows for rapid heating to elevated temperatures (e.g., 140 °C), which is beneficial for the cyclization and rearrangement steps. nih.gov This enhanced efficiency makes microwave-assisted protocols an attractive option for the synthesis of the 3,4-dichloropyrrole scaffold, provided suitable chlorinated precursors are available.
Synthesis of this compound-2,5-dione and Related Precursors
This compound-2,5-dione, also known as 3,4-dichloromaleimide, is a key precursor for the synthesis of various chlorinated pyrrole derivatives. sigmaaldrich.comsigmaaldrich.com
The synthesis of N-substituted this compound-2,5-diones is commonly achieved through the reaction of dichloromaleic anhydride with a primary amine. researchgate.netresearchgate.net For example, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione can be synthesized from dichloromaleic anhydride and aniline. researchgate.net This reaction has been efficiently carried out using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. researchgate.net One study reported that dielectric heating reduced the reaction time from 2 hours to 15-20 minutes, achieving yields of up to 70.21%. researchgate.net The use of ethanol as a solvent and acetic acid as a catalyst under microwave conditions has proven effective. researchgate.net
These this compound-2,5-dione intermediates are valuable in medicinal chemistry. For instance, they serve as starting materials for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which have been investigated as potential tyrosine kinase inhibitors. nih.gov The synthesis involves the nucleophilic substitution of one of the chlorine atoms by an amine. nih.gov
Table 2: Microwave-Assisted Synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
| Reactants | Solvent/Catalyst | Conditions | Time | Yield | Citations |
|---|---|---|---|---|---|
| Dichloromaleic anhydride, Aniline | Ethanol, Acetic acid | Microwave irradiation | 15-20 min | 39.56 - 70.21% | researchgate.net |
| Dichloromaleic anhydride, Aniline | Acetic acid | Conventional heating, reflux | 2 hours | ~70% | researchgate.net |
Green Chemistry and Sustainable Approaches in Dichloropyrrole Synthesis
The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green and sustainable synthetic methodologies. For the production of this compound and its intermediates, this translates to the adoption of processes that are more efficient, utilize less hazardous materials, and minimize waste generation. While direct green synthesis protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its potential synthetic routes by drawing parallels from the synthesis of other pyrrole derivatives.
Key areas of improvement in the synthesis of dichloropyrroles include the use of alternative energy sources, greener solvent systems, and the development of more atom-economical reaction pathways. These approaches aim to mitigate the environmental impact often associated with traditional organic syntheses, which may involve harsh reaction conditions, toxic solvents, and hazardous reagents.
One of the most promising green techniques applicable to dichloropyrrole synthesis is the use of microwave irradiation. ijpsjournal.compensoft.netrsc.org Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and in some cases, enable solvent-free reactions. ijpsjournal.comnih.gov For instance, in the synthesis of a related compound, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, the use of microwave heating reduced the reaction time from 2 hours under conventional heating to just 20 minutes. This rapid and efficient heating method not only conserves energy but also minimizes the potential for side reactions and decomposition of thermally sensitive compounds.
The choice of solvent is another critical aspect of green chemistry. semanticscholar.orgsemnan.ac.ir Traditional pyrrole syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or ionic liquids presents a significant opportunity for sustainable dichloropyrrole production. semanticscholar.org Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Paal-Knorr pyrrole synthesis, a classical method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, has been successfully adapted to aqueous conditions, sometimes with the aid of surfactants to overcome solubility issues. researchgate.netalfa-chemistry.comorganic-chemistry.orgyoutube.comrgmcet.edu.in Applying this to the synthesis of this compound would likely require a suitable chlorinated 1,4-dicarbonyl precursor.
Furthermore, the development of catalytic and atom-economical reactions is a cornerstone of green chemistry. nih.gov Classical pyrrole syntheses like the Hantzsch and Van Leusen reactions could potentially be adapted for the synthesis of this compound. wikipedia.orgquimicaorganica.orgscribd.comnih.govmdpi.com Greener variations of these reactions are being explored, for example, by using solid-supported catalysts that can be easily recovered and reused, or by designing multi-component reactions that maximize the incorporation of starting materials into the final product. semnan.ac.irnih.gov Biocatalysis, using enzymes to perform specific chemical transformations, also represents a frontier in the green synthesis of halogenated compounds, offering high selectivity under mild conditions. acs.org
Solvent-free, or solid-state, reactions represent another important green methodology. semnan.ac.irresearchgate.net By eliminating the solvent entirely, this approach reduces waste and simplifies product purification. Mechanochemistry, where mechanical force is used to induce chemical reactions, has been successfully applied to the Van Leusen pyrrole synthesis, yielding 3,4-disubstituted pyrroles in good yields without the need for a solvent. organic-chemistry.org
While the direct application of these green methodologies to the synthesis of this compound requires further research and development, the successes in the broader field of pyrrole synthesis provide a clear roadmap for creating more sustainable manufacturing processes for this important chemical compound. The following table summarizes some of the green chemistry approaches that could be applied to the synthesis of dichloropyrroles.
| Green Chemistry Approach | Potential Application in Dichloropyrrole Synthesis | Advantages |
| Microwave Irradiation | Acceleration of cyclization reactions to form the pyrrole ring. | Reduced reaction times, increased yields, energy efficiency. |
| Green Solvents | Replacement of hazardous organic solvents with water, ethanol, or ionic liquids in reactions like the Paal-Knorr synthesis. | Reduced toxicity and environmental impact, improved safety. |
| Catalysis | Use of reusable solid-supported catalysts or biocatalysts for chlorination or cyclization steps. | Reduced waste, higher selectivity, milder reaction conditions. |
| Solvent-Free Reactions | Performing reactions under mechanochemical conditions (e.g., ball milling). | Elimination of solvent waste, simplified purification. |
| Multi-component Reactions | Designing one-pot syntheses that combine several steps to improve atom economy. | Reduced number of synthetic steps, less waste, improved efficiency. |
Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
Electrophilic aromatic substitution is a hallmark reaction of pyrroles, which are generally more reactive than benzene. researchgate.netontosight.ai The substitution typically occurs at the C2 or C5 positions due to the superior stability of the resulting cationic intermediate (arenium ion). researchgate.netwikipedia.org However, the 3,4-dichloro-1H-pyrrole ring is significantly deactivated by the inductive effect of the two chlorine atoms, making electrophilic substitution reactions considerably more challenging than for simple pyrroles.
Standard nitrating (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) and sulfonating (e.g., SO₃·Py) agents that are effective for pyrrole would be expected to require more forcing conditions to react with the deactivated this compound ring. wikipedia.org Such harsh conditions can often lead to degradation or polymerization of the sensitive pyrrole nucleus. stackexchange.com
While direct nitration or sulfonation of this compound is not well-documented in the literature, studies on related systems offer insight. For instance, the nitration of methyl 1-methylpyrrole-2-carboxylate is typically performed at low temperatures (0–5°C) to control regioselectivity and prevent over-nitration, highlighting the need for carefully controlled conditions even with other deactivating groups present. In the case of sulfonation, using N-protected pyrroles, such as 1-phenylsulfonyl-1H-pyrrole, has been shown to direct the substitution to the C3 position. researchgate.net This suggests that N-protection could be a viable strategy to modulate the reactivity and regioselectivity of electrophilic attack on the dichloropyrrole ring, although specific examples remain scarce.
Traditional Friedel-Crafts reactions, which employ strong Lewis acids like AlCl₃, are generally problematic for pyrroles. libretexts.orglibretexts.org The pyrrole nitrogen can act as a Lewis base, coordinating with the catalyst and leading to polymerization or complex side reactions. stackexchange.comlibretexts.org Consequently, Friedel-Crafts alkylation of unsubstituted pyrrole with AlCl₃ is often described as unattainable. stackexchange.com Milder catalysts or alternative strategies are required.
For Friedel-Crafts acylation, the use of an N-protecting group, such as a 1-benzenesulfonyl group, has been demonstrated to be an effective strategy. This group deactivates the ring sufficiently to prevent polymerization while directing acylation almost exclusively to the β-position (C3). researchgate.netresearchgate.net This method provides a route to 3-aroylpyrroles after subsequent deprotection. researchgate.net Although this specific methodology has not been reported for this compound, it represents a plausible approach to achieving C-acylation. The electron-withdrawing nature of the chloro substituents at C3 and C4 would likely direct acylation to the C2 or C5 positions, should the reaction proceed.
Nucleophilic Substitution Reactions at Ring Positions
The chlorine atoms on the this compound ring are, in principle, susceptible to nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) on an electron-rich pyrrole ring is inherently difficult. The reaction generally requires strong activation by electron-withdrawing groups and/or the use of highly reactive nucleophiles.
Direct displacement of the chlorine atoms at the C3 or C4 positions by amine nucleophiles is challenging. However, amidation reactions at other positions on the dichloropyrrole ring are well-established. For example, 2,5-diamido-3,4-dichloropyrrole derivatives have been synthesized and studied for their ability to form supramolecular polymeric chains through hydrogen bonding. acs.org Furthermore, the synthesis of potent enzyme inhibitors has involved the formation of a carboxamide bond at the C2 position, linking the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid moiety to an amino-piperidine scaffold. nih.gov
A multi-step route has been developed to introduce an amino group at a side chain. Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate can be converted to an aminomethyl group through a two-step sequence involving nucleophilic substitution with sodium azide (B81097), followed by reduction. nih.gov
Table 1: Synthesis of an Aminomethyl-Substituted Dichloropyrrole Derivative
| Step | Starting Material | Reagents and Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 1 | Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI (cat.), DMF, r.t., 1.5 h | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 95% | nih.gov |
This table illustrates a successful pathway to an amine-containing dichloropyrrole, though substitution occurs on a side chain rather than directly on the ring.
The introduction of other heteroatoms via nucleophilic substitution has also been explored, primarily on side chains attached to the dichloropyrrole ring. A key example is the KI-mediated nucleophilic substitution of the chloromethyl group in ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate with sodium azide (NaN₃), a nitrogen nucleophile, to form the corresponding azide derivative in high yield. nih.gov This reaction proceeds smoothly at room temperature and serves as a crucial step for the subsequent synthesis of amines. nih.gov Direct substitution of the ring chlorine atoms by other heteroatom nucleophiles, such as oxygen or sulfur species, is not extensively reported, likely due to the low reactivity of the C-Cl bonds toward SNAr in this system.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile strategy for the functionalization of halogenated pyrroles, including this compound. researchgate.netresearchgate.net These methods allow for the formation of C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyrroles. mdpi.commdpi.com
A significant challenge in the cross-coupling of halopyrroles is the potential for a major side reaction: dehalogenation. researchgate.net This issue is particularly prevalent with unprotected NH-pyrroles. Consequently, protection of the pyrrole nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often a prerequisite for successful and high-yielding coupling reactions. researchgate.netnih.gov
Studies on poly-brominated pyrroles have established a clear regioselectivity for sequential Suzuki couplings. The halogen at the C5 position is the most reactive, followed by the C2, and then the C3/C4 positions. researchgate.net This reactivity pattern is expected to hold for dichloropyrroles, allowing for controlled, stepwise functionalization of the pyrrole core. The Stille cross-coupling reaction, which utilizes organotin reagents, is another effective method that benefits from the stability and functional group tolerance of the organostannane coupling partners. researchgate.netnumberanalytics.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrroles
| Halopyrrole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield | Ref |
|---|---|---|---|---|---|---|---|
| N-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | 84% | mdpi.com |
| Methyl 4-bromo-1-SEM-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane / H₂O | 90 | 61% | nih.gov |
This table summarizes typical conditions used for Suzuki-Miyaura reactions on various halogenated and borylated pyrrole systems, which are applicable to the functionalization of this compound derivatives.
Functionalization at C-2 and C-5 Positions
The C-2 and C-5 positions of the this compound ring are the primary sites for functionalization, typically through reactions involving electrophilic substitution or the transformation of existing substituent groups. While the chlorine atoms at C-3 and C-4 deactivate the ring, the α-positions (C-2 and C-5) remain the most nucleophilic and thus the most reactive sites for electrophiles. wikipedia.org
Research has demonstrated the selective introduction of functional groups at these positions. For instance, ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate can be synthesized and subsequently transformed. acs.org A key reaction is the conversion of the chloromethyl group into an azidomethyl group via nucleophilic substitution with sodium azide, mediated by potassium iodide. This azide can then be reduced to an aminomethyl group. acs.org Initial attempts at reduction via Pd/C-catalyzed hydrogenation led to side-product formation and aryl dehalogenation, highlighting the need for careful selection of reaction conditions. acs.org
Another significant functionalization is the Vilsmeier-Haack reaction, which introduces formyl groups onto the pyrrole ring. While direct examples on this compound are part of broader synthetic strategies, the reaction is a cornerstone for producing pyrrole-dicarboxaldehydes from related starting materials, indicating its applicability for functionalizing the C-2 and C-5 positions. scispace.com
The following table summarizes the functionalization of a C-5 substituted this compound derivative. acs.org
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI, DMF, r.t., 1.5 h | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 95% |
| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | PPh₃, THF, H₂O, 50 °C, 2 h | Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 89% |
Suzuki, Heck, Sonogashira, and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to pyrrole systems to create complex molecular architectures. For a substrate like this compound, these reactions can proceed either by direct coupling at the C-Cl bonds or, more commonly, by coupling at the C-2/C-5 positions after initial functionalization (e.g., halogenation or borylation).
Suzuki-Miyaura Coupling: This reaction pairs an organoboron species with an organic halide or triflate. mdpi.com It is a reliable method for preparing biaryl derivatives and has been extended to heteroaryl analogues. mdpi.comnih.gov An efficient approach involves the C-H borylation of the pyrrole ring, followed by Suzuki coupling with various (hetero)aryl bromides. mdpi.com Catalyst systems such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄ are effective for this transformation. mdpi.com The reaction is tolerant of a wide range of functional groups, and using N-protected pyrroles, such as with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can prevent the formation of debrominated by-products. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene. libretexts.org Intramolecular Heck reactions have been developed for C2-tethered pyrroles, leading to the synthesis of spiro-pyrrolidine derivatives. sioc-journal.cn These reactions often require palladium catalysts like Pd(dba)₂ with phosphine (B1218219) ligands such as PPh₃ at elevated temperatures. sioc-journal.cn For intermolecular couplings involving aryl chlorides, specific conditions using palladium acetate (B1210297) [Pd(OAc)₂] and specialized carbene ligands in aqueous media have been developed to promote the reaction under milder conditions (e.g., 80 °C). nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. While specific examples involving this compound are not prevalent in the reviewed literature, the general methodology is widely applied to halogenated heterocycles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. It represents a potent method for introducing alkynyl moieties at the C-2 and C-5 positions of the pyrrole ring, assuming prior halogenation at these sites.
Stille Coupling: The Stille reaction creates a C-C bond by reacting an organotin compound with an organic halide or triflate, catalyzed by palladium. nrochemistry.comnumberanalytics.com A key advantage of Stille coupling is the stability of organotin reagents to air and moisture and their tolerance of most common functional groups, often eliminating the need for protecting groups. researchgate.net The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.com While often requiring high temperatures, the addition of copper(I) salts can solve problems associated with low reactivity. researchgate.net
The table below provides representative conditions for these coupling reactions on pyrrole-based substrates.
| Coupling Reaction | Pyrrole Substrate Type | Coupling Partner | Catalyst System | Conditions |
| Suzuki-Miyaura | 5-Borylated-1H-pyrrole-2-carboxylate mdpi.com | Aryl bromides | Pd(OAc)₂/SPhos, K₂CO₃ | Toluene, 110 °C |
| Heck | C2-Tethered pyrrole (intramolecular) sioc-journal.cn | - | Pd(dba)₂, PPh₃ | MeCN, Et₃N, 100 °C |
| Stille | General Halide | Organotin Reagent | Pd(dppf)Cl₂·DCM, CuI nrochemistry.com | DMF, LiCl, 40 °C |
Radical Reactions and Their Synthetic Utility
Radical reactions offer alternative pathways for the functionalization of this compound, particularly for activating C-H bonds. These reactions can provide access to derivatives that are not easily synthesized through ionic pathways.
One illustrative mechanism involves photocatalytic chlorination. Under visible light irradiation, a photocatalyst can facilitate the homolytic cleavage of an azidoiodane (I-N₃) bond, generating an azido (B1232118) radical and an iodanyl radical. researchgate.net The iodanyl radical can then abstract a hydrogen atom from a substrate, such as the C-2 or C-5 position of the pyrrole ring, to form an intermediate pyrrolyl radical. researchgate.net This radical can then be trapped by a chlorine source to yield the chlorinated product. Such methods are valuable for introducing halide moieties, which are themselves versatile functional groups for further transformations like cross-coupling reactions.
The synthetic utility of radical reactions lies in their ability to proceed under mild conditions and their tolerance for various functional groups. They provide a complementary approach to traditional electrophilic substitution for the halogenation and functionalization of the pyrrole core.
Rearrangement Reactions and Pericyclic Processes
The pyrrole ring and its derivatives can participate in a variety of rearrangement and pericyclic reactions, leading to significant structural transformations and the formation of new heterocyclic systems.
A classic example is the Ciamician-Dennstedt rearrangement . In this reaction, pyrrole reacts with a dihalocarbene, such as dichlorocarbene (B158193) (:CCl₂), in a [2+1] cycloaddition to form a dichlorocyclopropane intermediate. wikipedia.org This intermediate is unstable and undergoes a ring-expansion process, breaking down to form a 3-halopyridine. wikipedia.org For this compound, this reaction would offer a pathway to polychlorinated pyridines.
Pyrroles can also undergo [4+2] cycloaddition (Diels-Alder) reactions , where the pyrrole ring acts as the diene component. This reactivity is enhanced when an electron-withdrawing group is present on the pyrrole nitrogen. wikipedia.org Vinylpyrroles are also effective dienes in such transformations. These reactions provide a powerful method for constructing bicyclic nitrogen-containing scaffolds.
Sigmatropic rearrangements are another class of pericyclic reactions observed in pyrrole chemistry. The thio-Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic shift, has been documented for 2-allylthiopyrroles. cdnsciencepub.com Upon heating, the allyl group migrates from the sulfur atom to the C-3 position of the pyrrole ring, affording a 3-allyl-2-thiopyrrole derivative. This transformation is a testament to the dynamic covalent chemistry available to functionalized pyrroles.
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. A combination of kinetic experiments and spectroscopic analysis provides deep insight into these processes.
Kinetic Studies: The rates of reaction can be monitored to determine the influence of substituents, temperature, and catalysts. For example, a detailed kinetic study on the conjugate addition of pyrrole to various β-substituted nitrostyrenes revealed significant substituent effects on the reaction rate. nih.gov By measuring reaction rates at different temperatures, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Eyring equation. nih.gov These parameters provide quantitative information about the energy barrier and the degree of order in the transition state.
A sample of kinetic data for the reaction of pyrrole with substituted nitrostyrenes is presented below. nih.gov
| Entry | Nitrostyrene Substituent | Reaction Time (h) | Conversion (%) | Relative Reactivity |
| 1 | β-CF₃ | 72 | 90 | 1 |
| 2 | β-H | 4 | >98 | ~18 |
| 3 | β-Cl | 1 | >98 | ~69 |
| 4 | β-F | 72 | 99 | ~1 |
Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby elucidating reaction pathways.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of synthesized compounds. For instance, in the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, ¹H NMR shifts for the phenyl protons appear between δ 7.20-7.50 ppm, while the ¹³C NMR shows signals for the carbonyl carbons around δ 165 ppm and the chlorinated carbons of the pyrrole ring around δ 136 ppm. medcraveonline.comresearchgate.net
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. nih.gov
Computational and Electrochemical Methods: In addition to spectroscopy, modern mechanistic studies often employ computational methods like molecular docking and molecular dynamics to simulate the interaction between molecules, as demonstrated in studies of 4-amino-3-chloro-1H-pyrrole-2,5-diones with protein targets. nih.gov Electrochemical methods, such as cyclic voltammetry, can also be used to probe the electronic properties of these molecules and their interaction with biological membranes. nih.gov
Through these combined investigative techniques, a comprehensive understanding of the reactivity and mechanisms of this compound and its derivatives can be achieved.
Derivatization and Functionalization Strategies for 3,4 Dichloro 1h Pyrrole
N-Functionalization of the Pyrrole (B145914) Nitrogen
N-Alkylation and N-Arylation Reactions
The substitution of the hydrogen atom on the pyrrole nitrogen with alkyl or aryl groups is a fundamental derivatization strategy. The acidity of the N-H proton (pKa ≈ 17.5) allows for its deprotonation by a suitable base, generating a nucleophilic pyrrolide anion that can readily react with electrophiles like alkyl halides or aryl halides. wikipedia.org
The choice of the metal counter-ion and the solvent can influence the site of alkylation. More ionic nitrogen-metal bonds, such as those with lithium, sodium, and potassium, in solvating solvents tend to favor N-alkylation. wikipedia.org In contrast, more covalent bonds, as seen with magnesium halides, can lead to alkylation at the carbon atoms of the ring. wikipedia.org
N-arylation of pyrroles can be more challenging than N-alkylation. However, methods using highly electron-deficient aryl electrophiles, such as 1-fluoro-2,4-dinitrobenzene, have been reported to proceed effectively. uevora.pt Palladium-catalyzed cross-coupling reactions also provide a powerful tool for the N-arylation of pyrroles with a broad range of aryl halides. unirioja.es
Recent studies on other pyrrole systems, such as 4-amino-2-trifluoromethyl-1H-pyrroles, have demonstrated that the selectivity of N-alkylation is highly dependent on the nature of the alkylating agent and the reaction conditions. For instance, methyl iodide can lead to either N-methyl or N,N-dimethyl derivatives, while allyl bromide can result in N-allyl or N,C-diallyl products. researchgate.net
Table 1: Examples of N-Alkylation and N-Arylation Reactions on Pyrrole Systems
| Pyrrole System | Reagent | Product Type | Reference |
| 1H-Pyrrole | Iodomethane (after deprotonation) | N-Methylpyrrole | wikipedia.org |
| Diphenyl-DPP | 1-Fluoro-2,4-dinitrobenzene | N-Arylated DPP | uevora.pt |
| H-DTP | 9-Anthracenyl halides (with Pd catalyst) | N-Arylated DTP | unirioja.es |
| 4-Amino-2-trifluoromethyl-1H-pyrrole | Methyl iodide | N-Methyl or N,N-Dimethyl pyrroles | researchgate.net |
| 4-Amino-2-trifluoromethyl-1H-pyrrole | Allyl bromide | N-Allyl or N,C-Diallyl pyrroles | researchgate.net |
N-Acylation and N-Sulfonylation
The pyrrole nitrogen can also be functionalized through acylation and sulfonylation reactions. These reactions typically involve the treatment of the pyrrolide anion with an acyl chloride or a sulfonyl chloride, respectively. organic-chemistry.org The introduction of electron-withdrawing acyl or sulfonyl groups can significantly alter the electronic properties of the pyrrole ring, making it more resistant to electrophilic attack and modifying its reactivity in subsequent transformations.
For instance, the use of a phenylsulfonyl (SO₂Ph) protecting group on the pyrrole nitrogen has been shown to direct electrophilic substitution, such as Friedel-Crafts acylation, selectively to the 3-position of the pyrrole ring. tue.nl Ionic liquids have also been employed as a medium for the highly regioselective N-substitution of pyrrole with sulfonyl chlorides and benzoyl chloride, leading to excellent yields of the corresponding N-functionalized pyrroles. organic-chemistry.org
Functionalization at Unsubstituted Pyrrole Ring Positions (C-2, C-5)
The unsubstituted α-positions (C-2 and C-5) of the 3,4-dichloro-1H-pyrrole ring are susceptible to electrophilic substitution reactions. wikipedia.org Halogenation, nitration, and sulfonation can be achieved using appropriate electrophilic reagents. wikipedia.org For example, halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂) can introduce halogen atoms at these positions. wikipedia.org
Palladium-catalyzed direct arylation has emerged as a powerful method for the C-H functionalization of pyrroles. baranlab.org These reactions allow for the formation of carbon-carbon bonds between the pyrrole ring and various aryl partners, providing access to a diverse range of substituted pyrroles. For N-substituted dithieno[3,2-b:2',3'-d]pyrroles (DTPs), regioselective carboxylate-assisted arylation at the α-position has been achieved. unirioja.es
Halogen Dance and Halogen-Metal Exchange Reactions for Further Functionalization
The chlorine atoms at the C-3 and C-4 positions of the pyrrole ring offer unique opportunities for further functionalization through halogen dance and halogen-metal exchange reactions. The "halogen dance" is a base-induced migration of a halogen atom around an aromatic or heteroaromatic ring. researchgate.netclockss.orgresearchgate.net This reaction can be used to isomerize the positions of the halogen atoms, thereby providing access to different regioisomers that may be difficult to synthesize through other means. clockss.org
Halogen-metal exchange, typically using organolithium reagents at low temperatures, can convert the carbon-chlorine bond into a carbon-metal bond. This metalated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the original position of the chlorine atom. This strategy is particularly useful for introducing substituents at the less reactive β-positions of the pyrrole ring. wikipedia.org For instance, selective exchange at the 3-position of an N-substituted 3-bromopyrrole can be achieved using t-butyllithium. baranlab.org
Synthesis of Pyrrole-Fused Heterocyclic Systems and Extended Conjugated Structures
This compound and its derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems and extended conjugated structures. The functional groups introduced through the methods described above can serve as handles for intramolecular cyclization reactions, leading to the formation of pyrrole-fused ring systems.
For example, pyrrole-carboxamide derivatives containing a 3,4-dichloro-5-methylpyrrole unit have been synthesized and shown to possess potent antibacterial activity. mdpi.com Furthermore, the functionalization of the pyrrole ring at multiple positions allows for the construction of extended π-conjugated systems. These materials are of interest for their potential applications in organic electronics. The palladium-catalyzed cross-coupling of dihalogenated pyrroles with various boronic acids (Suzuki-Miyaura coupling) is a common strategy for building such extended structures. researchgate.net
Polymerization and Oligomerization Studies for Functional Materials
The development of functional materials based on pyrrole units has been a significant area of research. Polymerization and oligomerization of appropriately functionalized this compound derivatives can lead to the formation of polymers and oligomers with interesting electronic and optical properties.
Electropolymerization is one method used to create polymeric films from monomeric pyrrole derivatives. semanticscholar.orgresearchgate.net The properties of the resulting polymer can be tuned by modifying the structure of the starting monomer. For example, N-alkynylated dithieno[3,2-b:2',3'-d]pyrrole monomers have been synthesized and subsequently polymerized to form functional polymeric films. semanticscholar.orgresearchgate.net
Transition metal-catalyzed polymerization and oligomerization reactions also offer routes to well-defined polypyrroles. mdpi.comresearchgate.netelsevier.com For instance, iron-based catalysts have been investigated for the polymerization and oligomerization of various olefins, and similar strategies could potentially be applied to pyrrole-based monomers. researchgate.net The synthesis of regioregular head-to-tail polypyrroles has been attempted starting from N-protected 3-alkylpyrroles, which are bifunctionally halogenated and stannylated for subsequent Stille coupling reactions. tue.nl
Advanced Spectroscopic and Structural Elucidation of 3,4 Dichloro 1h Pyrrole and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of 3,4-dichloro-1H-pyrrole and its derivatives. By providing an exact mass measurement with high accuracy, HRMS allows for the unequivocal determination of the molecular formula, distinguishing between compounds with the same nominal mass. For instance, the molecular formula of 1-(4-chlorophenyl)-1H-pyrrole, a related derivative, is established as C₁₀H₈ClN. smolecule.com
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound and its derivatives. man.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms. For pyrrole (B145914) derivatives, the NH proton typically appears as a broad singlet. In substituted pyrroles, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For example, in 2-chloro-1H-pyrrole, the proton chemical shifts are observed at 6.11 ppm, 6.21 ppm, and 6.66 ppm, with the NH proton appearing at 8.08 ppm. mdpi.com The presence of electron-withdrawing chlorine atoms at the 3 and 4 positions of the pyrrole ring in this compound would be expected to deshield the remaining ring protons, causing them to resonate at a lower field compared to unsubstituted pyrrole.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the presence of halogen substituents. For instance, in 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, the carbonyl carbons resonate around 165.3 ppm, while the chlorinated carbons of the pyrrole ring appear in the region of 135.5-136.4 ppm. researchgate.netresearchgate.net The carbons of the phenyl ring show signals between 123.7 and 131.4 ppm. researchgate.netresearchgate.net For ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate, the chlorinated carbons of the pyrrole ring are observed at 117.72 and 113.26 ppm. nih.gov
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable tool for directly probing the nitrogen atom in the pyrrole ring. acs.org The chemical shift of the nitrogen is highly dependent on its chemical environment, including substitution and involvement in hydrogen bonding. In pyrrole and its derivatives, the ¹⁵N chemical shifts are typically found in the range of -240 ppm. csic.es This technique can provide insights into tautomeric equilibria and intermolecular interactions. researchgate.net
A table summarizing typical NMR chemical shifts for pyrrole derivatives is presented below:
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Pyrrole NH | 8.0 - 12.0 (broad) |
| ¹H | Pyrrole CH | 6.0 - 7.5 |
| ¹³C | Pyrrole C-Cl | 110 - 137 |
| ¹³C | Pyrrole C=O | 160 - 175 |
| ¹⁵N | Pyrrole N | ~ -240 |
Note: Chemical shifts are dependent on the solvent, concentration, and specific substituents on the pyrrole ring.
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. Key ¹H,¹³C-HMBC correlations have been used to assign carbon signals in complex pyrrole derivatives. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques provides a comprehensive and unambiguous structural assignment for this compound and its derivatives. rsc.org
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: In the IR spectrum of a pyrrole derivative, characteristic stretching vibrations can be observed. The N-H stretch typically appears in the region of 3200–3400 cm⁻¹. Carbonyl (C=O) stretches in derivatives like pyrrole-2,5-diones are found around 1750 cm⁻¹. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically near 550–650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. While specific Raman data for this compound was not found, it would be expected to show characteristic bands for the pyrrole ring vibrations and the C-Cl bonds.
A table of characteristic IR absorption frequencies for pyrrole derivatives is provided below:
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C=O | Stretch | ~1750 |
| C-Cl | Stretch | 550 - 650 |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights
Modern spectroscopic techniques can be employed for in situ monitoring of chemical reactions, providing valuable real-time data on reaction kinetics and mechanisms.
In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the progress of reactions involving pyrrole derivatives. researchgate.netnih.gov By monitoring the disappearance of reactant peaks and the appearance of product and intermediate peaks over time, a detailed kinetic profile of the reaction can be constructed. researchgate.netnih.gov This has been successfully applied to study the Paal-Knorr synthesis of pyrroles. researchgate.netnih.gov
Mechanistic Probes: Spectroscopic methods, in conjunction with computational studies, can provide deep insights into reaction mechanisms. For example, NMR experiments at different temperatures can help identify and characterize reaction intermediates. acs.org Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be used in conjunction with NMR and mass spectrometry to trace the pathways of atoms throughout a reaction.
Theoretical and Computational Chemistry of 3,4 Dichloro 1h Pyrrole
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
The electronic structure of 3,4-dichloro-1H-pyrrole and its derivatives is a subject of significant interest in computational chemistry, providing insights into their reactivity, stability, and potential applications. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic properties of these compounds. fiveable.me
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are utilized to optimize the molecular geometry and predict electrophilic and nucleophilic sites. researchgate.net These methods are crucial for understanding the impact of the dichloro substitution on the pyrrole (B145914) ring's electronic characteristics. The presence of two chlorine atoms enhances the electrophilic character of the compound. cymitquimica.com For more complex systems derived from this compound, computational models can predict structural features like the planarity of the pyrrole ring and dihedral angles. vulcanchem.com
Ab initio methods, which are derived from first principles without experimental data, offer high accuracy for smaller molecules and are instrumental in detailed electronic structure analysis. fiveable.me These calculations, along with DFT, provide a foundational understanding of the molecular orbitals, electron density, and other key electronic parameters of this compound and its derivatives.
Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential
The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of this compound. The HOMO-LUMO gap is a key indicator of molecular stability and charge-transfer potential.
Electron density distribution studies reveal the regions of high and low electron concentration within the molecule. In pyrrole, the nitrogen atom's lone pair contributes to the aromatic sextet, creating a π-electron excess and an electron density greater than one on each atom in the ring. mdpi.com The introduction of two chlorine atoms at the 3 and 4 positions significantly alters this distribution due to their electron-withdrawing nature.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For substituted pyrroles, the MEP can identify regions of positive and negative potential, symbolized by red and green lobes, respectively, indicating likely sites for electrophilic and nucleophilic attack. nih.gov This analysis is crucial for predicting intermolecular interactions and the reactivity of the molecule.
Aromaticity Analysis and Ring Current Calculations
The aromaticity of pyrrole and its derivatives is a key determinant of their chemical behavior. Pyrrole is considered aromatic due to its cyclic, planar structure with a continuous ring of p-orbitals containing six π-electrons. mdpi.com Its aromaticity is generally considered to be greater than furan (B31954) but less than thiophene (B33073). mdpi.com
The introduction of substituents can influence the aromaticity of the pyrrole ring. For instance, electron-donating groups can destabilize the ring system and decrease its aromaticity, while electron-withdrawing groups like chlorine can have the opposite effect. researchgate.net
Computational methods provide quantitative measures of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly calculated indices used to estimate π-electron delocalization in the pyrrole ring. researchgate.netscience.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic one. Ring current calculations, which are related to NICS, provide further insight into the degree of aromaticity by quantifying the induced magnetic field at the center of the ring.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes. Computational chemistry offers powerful tools for elucidating reaction pathways and analyzing the transition states of these processes. smu.edu
For instance, the synthesis of derivatives like 1-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione has been studied using DFT to hypothesize the mechanism of ring closure. researchgate.net Similarly, the formation of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione has been mechanistically investigated. researchgate.net
Transition state analysis, often performed using methods like DFT, helps in determining the energy barriers of reactions. researchgate.net By locating the transition state structures and calculating their energies, chemists can predict the feasibility and kinetics of a particular reaction. This is particularly important for understanding processes like sigmatropic rearrangements and cycloaddition reactions involving the pyrrole ring. researchgate.net For example, in phospholes, a phosphorus analog of pyrroles, both CCSD(T) and B3LYP calculations have been used to understand the activation energies for sigmatropic hydrogen shifts and their Diels-Alder reactivities. researchgate.net
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound and its derivatives. researchgate.netipb.pt For the parent pyrrole, the chemical shifts of the ring protons are influenced by the solvent. ipb.pt In derivatives such as 3,4-dichloro-N-(phenylsulfonyl)-1H-pyrrole-2-carboxamide, detailed 1H and 13C NMR data have been reported and can be correlated with computational predictions. mdpi.com These predictions are valuable for assigning signals in complex spectra and for confirming the structures of newly synthesized compounds. ipb.pt
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using time-dependent DFT (TD-DFT) calculations. These calculations can predict the maximum absorption wavelengths (λmax) of compounds. nih.gov For example, in the study of thieno[3,4-c]pyrrole-4,6-dione (B1257111) based molecules, different DFT functionals were tested to find the one that best matched the experimental λmax value. nih.gov The visible region of the spectrum corresponds to photon energies of 36 to 72 kcal/mole, while the near ultraviolet region extends this energy range. msu.edu For the parent pyrrole, UV-Visible spectral data is available in the NIST WebBook. nist.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov These simulations generate a large ensemble of molecular structures over time, providing insights into the accessible conformational space. nih.gov
For molecules derived from this compound, MD simulations can be employed to understand their flexibility and how they interact with other molecules or biological targets. nih.gov For instance, short-molecular dynamics simulations have been used to study the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with ATP-binding domains of growth factor receptors. nih.gov
The analysis of MD trajectories can reveal recurring conformations and the transitions between them. nih.gov Furthermore, these simulations can predict intermolecular interactions such as hydrogen bonds and van der Waals forces, which are crucial for understanding complex formation. science.gov The simulations are typically run in an explicit solvent environment, such as a water box, to mimic physiological conditions. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (excluding human data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info This approach is valuable for designing new derivatives with enhanced activity.
In the context of this compound derivatives, QSAR studies can be performed to guide the synthesis of new compounds with desired properties, such as inhibitory activity against specific enzymes. For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were designed as potential tyrosine kinase inhibitors, and their activity was correlated with their structural features. nih.gov
The process typically involves generating a set of molecular descriptors for each compound and then using statistical methods, such as Genetic Function Approximation (GFA), to build a predictive model. d-nb.info This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Molecular docking studies often complement QSAR to provide insights into the binding mode of the compounds with their target. d-nb.info
Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), such as an enzyme or a receptor. This in silico method is crucial in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural features that govern their interactions.
Research has focused on docking derivatives of this compound against a variety of biological targets, particularly those implicated in cancer and infectious diseases. These studies reveal how the dichlorinated pyrrole core and its various substituents can fit into the binding pockets of enzymes and what types of non-covalent interactions stabilize the ligand-receptor complex.
Interaction with Kinase Enzymes
A significant area of investigation for this compound derivatives has been their potential as kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):
Derivatives of this compound-2,5-dione have been synthesized and evaluated as potential tyrosine kinase inhibitors. nih.gov Molecular docking studies have shown that 4-amino-3-chloro-1H-pyrrole-2,5-diones, derived from this compound-2,5-diones, have the potential to form stable complexes with the ATP-binding domains of both EGFR and VEGFR2. nih.gov These complexes were found to be more stable than those formed with ANP, a structural analogue of ATP. nih.gov
In a study involving chalcone-imide derivatives incorporating the this compound-2,5-dione scaffold, molecular docking was performed against the X-ray crystal structure of the EGFR kinase domain (PDB ID: 1M17). researchgate.net The results indicated that these compounds could effectively bind to the receptor, with one of the most active compounds exhibiting a high binding energy. researchgate.net
| Compound Family | Biological Target | Key Findings |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR (ATP-binding domain) | Demonstrated potential to form stable complexes. nih.gov |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | VEGFR2 (ATP-binding domain) | Showed favorable and stable binding interactions. nih.gov |
| Chalcone-imide derivatives of this compound-2,5-dione | EGFR (PDB: 1M17) | Compound 6 showed the highest binding energy of ΔG = -78.17 Kcal/mol. researchgate.net |
Interaction with Bacterial Enzymes
The unique structural features of dichlorinated pyrroles have also been explored for developing new antibacterial agents. Molecular docking has been key to understanding their mechanism of action against essential bacterial enzymes.
DNA Gyrase and Topoisomerase IV:
Pyrrole-carboxamide derivatives containing a 3,4-dichloro-5-methyl-1H-pyrrole moiety have been identified as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, making them validated targets for antibiotics. Docking studies help to visualize how these inhibitors occupy the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the enzymes from carrying out their function. The chlorine atoms on the pyrrole ring are noted to participate in hydrophobic interactions within the enzyme's active site. vulcanchem.com One compound in a related series, which included a bromo-chloro-methyl-1H-pyrrole-2-carbonyl moiety, was a potent inhibitor of DNA gyrase activity. mdpi.com
| Compound Family | Biological Target | Key Findings |
| Pyrrole-carboxamide derivatives (3,4-dichloro-5-methyl) | Bacterial DNA Gyrase | Act as dual-targeting inhibitors. mdpi.com |
| Pyrrole-carboxamide derivatives (3,4-dichloro-5-methyl) | Bacterial Topoisomerase IV | Act as dual-targeting inhibitors. mdpi.com |
Interaction with Other Enzymes
The versatility of the pyrrole scaffold allows for its investigation against other classes of enzymes.
Cyclooxygenase-2 (COX-2):
While not exclusively focused on the 3,4-dichloro- derivative, broader studies on pyrroles have identified them as potential anti-inflammatory agents through the inhibition of COX-2. scirp.org Docking studies of various pyrrole derivatives into the active site of the COX-2 enzyme have revealed key interactions. For instance, hydrogen bond interactions often occur between the pyrrole N-H or other functional groups and amino acid residues like Arg120. scirp.org Additionally, hydrophobic interactions involving the pyrrole ring and its substituents with residues such as Val349, Leu352, and Tyr355 are crucial for binding. scirp.org These findings suggest that the this compound core could be a valuable scaffold for designing novel COX-2 inhibitors.
| Compound Family | Biological Target | Key Interactions |
| Substituted Pyrrole Derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Arg120; Hydrophobic interactions with Val349, Leu352, Tyr355. scirp.org |
Exploration of Non Clinical Applications and Material Science Potential
Applications in Organic Electronics and Optoelectronics
The pyrrole (B145914) core is fundamental to the field of organic electronics, primarily through its polymerization into polypyrrole (PPy), one of the most studied conductive polymers. tue.nl The introduction of substituents onto the pyrrole ring is a key strategy for tuning the resulting polymer's properties.
Polypyrrole (PPy) is noted for its high conductivity, environmental stability, and biocompatibility. tue.nl The properties of PPy can be modulated by creating derivatives through substitution on the pyrrole ring. tue.nl Halogenated pyrroles, such as 3,4-dichloro-1H-pyrrole, are synthesized as precursors to build and modify these polymer chains. google.comorcid.org For instance, a patent for the continuous production of polypyrrole films identifies this compound as a relevant chemical, indicating its role in this technology. google.com
The incorporation of such substituted pyrroles can influence the final properties of the material, which is crucial for applications in microelectronic devices and energy storage systems. worldscientific.com While most unfunctionalized conjugated polymers are insoluble and difficult to process, derivatives are created to improve solubility and processability, enabling their use in advanced device fabrication. curtin.edu.au The synthesis of defined oligopyrroles, which serve as intermediates to polymers, has been demonstrated using dichloropyrrole derivatives, highlighting the role of this compound as a foundational building block. orcid.org
The this compound scaffold is a valuable precursor in the synthesis of complex molecules with significant optical properties. A key application is its use in creating porphyrins, a class of intensely colored, aromatic macrocycles known for their use as pigments and luminescent materials. researchgate.net Research has demonstrated the synthesis of 2,3,7,8,12,13,17,18-octachloroporphyrin, a novel porphyrin class, starting from 3,4-dichloropyrrole. researchgate.net The design of novel luminescent porphyrins is an active area of research that can utilize such halogenated precursors. researchgate.net
Furthermore, the dione (B5365651) derivative, this compound-2,5-dione (also known as 3,4-dichloromaleimide), belongs to the maleimide (B117702) class of compounds, which are recognized as monopyrrolic pigment derivatives. globalauthorid.com Closely related chlorinated pyrroles have also been used as scaffolds for synthesizing dyes intended for applications like color photography. google.com
Role as Intermediates in Agrochemical and Industrial Chemical Synthesis (excluding dosage/safety)
One of the most established non-clinical roles for this compound and its derivatives is as a key intermediate in the synthesis of agrochemicals and other industrial chemicals. google.comresearchgate.net The reactivity imparted by the dichloro-substituted pyrrole ring makes it a valuable building block for more complex molecules with desired bioactivity. researchgate.netresearchgate.net
Derivatives of this compound-2,5-dione are explored for their potential as agrochemicals, including pesticides. mdpi.com For example, the compound was synthesized to elucidate the active functional group of a series of N-amino-maleimide derivatives that exhibited significant larvicidal activity against mosquitoes (Culex pipiens pallens) and antifungal properties against pathogens like Rhizoctonia cerealis. Halogen-substituted pyrroles are broadly useful building blocks for constructing complex, high-activity molecules in fields like agrochemicals. globalauthorid.com
| Derivative/Precursor | Application Area | Target Organism/Pathogen | Reference |
| This compound-2,5-dione | Agrochemical Synthesis | Culex pipiens pallens (mosquito) | |
| This compound-2,5-dione | Agrochemical Synthesis | Rhizoctonia cerealis (fungus) | |
| Halogen-doped Pyrrole Building Blocks | Agrochemicals | General | globalauthorid.com |
Use as Building Blocks in Supramolecular Chemistry and Molecular Recognition
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The this compound unit is an effective building block for creating receptors capable of molecular recognition, particularly for anions.
The introduction of two chlorine atoms at the 3- and 4-positions of the pyrrole ring increases the acidity of the pyrrole N-H proton. This enhanced acidity allows the pyrrole to act as a stronger hydrogen bond donor, improving its ability to bind with anionic guests. Research has shown that 3,4-dichloro-2,5-diamido-substituted pyrroles can function as effective anion receptors and can be induced by the presence of certain anions, like fluoride, to deprotonate and form unusual supramolecular structures, such as anionic narcissistic dimers. This demonstrates the compound's utility in designing systems for anion sensing and creating novel self-assembling materials.
Precursors for Advanced Functional Materials and Nanomaterials
The utility of this compound extends to the synthesis of advanced functional materials and nanomaterials. It is identified as a relevant substance in a patent for a method of growing carbon nanotubes, indicating its potential role as a precursor or catalyst in nanomaterial fabrication.
As a functional building block, it can be incorporated into larger systems to impart specific properties. For example, polypyrrole, for which dichloropyrrole is a precursor, is used to create nanocomposites with materials like magnetic nanoparticles for applications in high-density energy storage systems such as supercapacitors. The ability to create specifically halogen-doped pyrrole building blocks is crucial for developing new chemical motifs for use in both medicinal chemistry and materials science.
Catalytic Applications and Ligand Design
The this compound scaffold is instrumental in the fields of catalysis and ligand design. Its derivatives can be used to construct complex ligands that coordinate with metal ions to form catalysts. A prominent example is the synthesis of metalloporphyrins. researchgate.net The synthesis of 2,3,7,8,12,13,17,18-octachloroporphyrin from 3,4-dichloropyrrole and its subsequent complexation with metals like zinc(II) and nickel(II) creates compounds that can act as catalysts. researchgate.net Porphyrin-based catalysts are used in a variety of chemical transformations. researchgate.net
Furthermore, the compound serves as a structural framework for creating more elaborate molecules. Synthetic pathways have been developed to produce N-arylsulfonyl 3,4-dichloro-pyrrole-2-carboxamides. These multi-step syntheses, involving coupling and hydrolysis reactions, demonstrate the utility of the dichloropyrrole core as a stable scaffold upon which complex side chains can be built, a fundamental concept in the design of specialized ligands for metal coordination or organocatalysis.
Biological Activity Studies of 3,4 Dichloro 1h Pyrrole and Its Analogs Excluding Clinical Data
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) in In Vitro Models
Analogs of 3,4-dichloro-1H-pyrrole have demonstrated significant antimicrobial properties against a range of pathogens in laboratory settings. The core dichloropyrrole structure is often a key contributor to this activity.
Antibacterial Activity: Pyrrole-carboxamide derivatives featuring a 3,4-dichloro-5-methyl-1H-pyrrole moiety are noted for their high potency against multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net One such derivative, 2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-1-piperidyl]pyridine-4-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus. nih.gov Further studies have identified N-phenylpyrrolamides containing the 3,4-dichloro-5-methyl-1H-pyrrole group as potent antibacterial agents, with MIC values in the low micromolar range against Gram-positive bacteria. nih.gov
The antibacterial spectrum of these compounds also extends to Mycobacterium tuberculosis. A pyrrole-carboxamide derivative was found to inhibit Mycobacterium tuberculosis H37Rv with a MIC value of 0.03 μg/mL. nih.gov In a different series of analogs, a compound featuring a 2,6-dichloro substitution on an attached phenyl ring was identified as a broad-spectrum antibacterial agent, showing an MIC of 0.039 mg/mL against S. aureus and P. aeruginosa. mdpi.comnih.gov
Antifungal Activity: Research into related pyrrole (B145914) structures has uncovered notable antifungal potential. While not containing the dichloro-pyrrole moiety directly, carbohydrazide (B1668358) analogs of 3,4-dimethyl-1H-pyrrole have shown potent activity against Aspergillus fumigatus, with reported MIC values of 0.039 mg/mL. mdpi.comnih.gov
The following table summarizes the in vitro antimicrobial activity of various this compound analogs.
| Compound Analog | Target Microorganism | Reported MIC |
| 2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-1-piperidyl]pyridine-4-carboxamide | Staphylococcus aureus | 4 µg/mL nih.gov |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL nih.gov |
| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analog with 2,6-dichloro phenyl group | Staphylococcus aureus, Pseudomonas aeruginosa | 0.039 mg/mL mdpi.comnih.gov |
| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogs (5h, 5i, 5j) | Aspergillus fumigatus | 0.039 mg/mL mdpi.comnih.gov |
Investigations of Cellular and Biochemical Mechanisms of Action
The antimicrobial effects of this compound derivatives are largely attributed to their ability to inhibit crucial bacterial enzymes. nih.gov A primary mechanism of action for the antibacterial pyrrolamides is the dual inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial death. nih.gov The 3,4-dichloro-5-methyl-1H-pyrrole moiety has been identified as a key pharmacophore for potent inhibition of these enzymes. nih.govnih.gov
In the context of antifungal activity, certain pyrrole analogs are proposed to function by inhibiting sterol 14α-demethylase. mdpi.comnih.govpreprints.org This enzyme is critical for the synthesis of ergosterol, a vital component of fungal cell membranes. Molecular docking studies suggest that these compounds bind within an access channel of the enzyme, away from the catalytic heme iron, which may help avoid certain side effects associated with other inhibitors of this class. mdpi.comnih.govpreprints.org
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)
Numerous in vitro studies have demonstrated the potent antiproliferative and cytotoxic effects of this compound analogs against various human cancer cell lines.
Chalcone-imide derivatives synthesized from 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione have shown significant cytotoxic activities. researchgate.netekb.eg Analogs bearing p-tolyl and 4-bromophenyl groups were found to be highly active against human liver cancer (HepG-2) cells. ekb.eg Notably, all tested compounds in this series were more effective against breast cancer cells (MCF-7) than the standard chemotherapeutic drug, doxorubicin. researchgate.netekb.eg
Another series of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives also exhibited promising anticancer activity. researchgate.net These compounds showed high selectivity, with minimal cytotoxicity towards normal human cell lines (HUVEC and NIH/3T3), while displaying broad-spectrum inhibitory activity against cancer cells. researchgate.net Specifically, two derivatives, compounds 3b and 3o, demonstrated potent activity against the MG-63 human osteosarcoma cell line, with IC50 values of 14.9 and 12.7 μM, respectively. researchgate.net Other pyrrole hydrazones have also been evaluated, with one derivative (1C) showing high selectivity and an IC50 of 44.63 µM in SH-4 melanoma cells, an effect correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase. mdpi.com
The table below presents the in vitro antiproliferative activity of selected this compound analogs.
| Compound Analog | Cancer Cell Line | Reported IC50 |
| Chalcone-imide derivatives based on this compound-2,5-dione | MCF-7 (Breast) | More potent than Doxorubicin researchgate.netekb.eg |
| 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivative (3b) | MG-63 (Osteosarcoma) | 14.9 µM researchgate.net |
| 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivative (3o) | MG-63 (Osteosarcoma) | 12.7 µM researchgate.net |
| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | 44.63 µM mdpi.com |
Enzyme Inhibition Studies (e.g., Kinase, Topoisomerase, Lipoxygenase, Cyclooxygenase)
The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes.
Topoisomerase Inhibition: As mentioned previously, a major mechanism for the antibacterial action of these compounds is the inhibition of bacterial topoisomerases. Pyrrolamides containing the 3,4-dichloro-5-methyl-1H-pyrrole moiety are potent dual inhibitors of DNA gyrase (GyrB) and topoisomerase IV. nih.govacs.org A hit compound from this class displayed low nanomolar inhibition of these target enzymes. acs.org The most potent compound in one series of N-phenylpyrrolamides had an IC50 value of 13 nM against E. coli DNA gyrase. nih.gov Another derivative demonstrated an IC50 of less than 5 nM for the inhibition of Mycobacterium tuberculosis DNA gyrase. nih.gov
Kinase Inhibition: Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors. nih.gov In silico molecular docking studies showed that these compounds have the potential to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These complexes were predicted to be more stable than those formed with an ATP analog, suggesting a potential for effective inhibition of these cancer-related kinases. nih.gov
Other Enzymes: The antifungal activity of certain pyrrole analogs is linked to the inhibition of sterol 14α-demethylase. mdpi.comnih.gov
The following table summarizes the enzyme inhibitory activities of selected analogs.
| Compound Analog | Target Enzyme | Reported IC50 |
| N-phenylpyrrolamide derivative | E. coli DNA Gyrase | 13 nM nih.gov |
| 2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-1-piperidyl]pyridine-4-carboxamide | S. aureus DNA Gyrase | 0.03 µM nih.gov |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | M. tuberculosis DNA Gyrase | < 5 nM nih.gov |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives | EGFR, VEGFR2 | Potential inhibitors (Docking studies) nih.gov |
| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analog | Sterol 14α-demethylase | Potential inhibitors (Docking studies) mdpi.comnih.gov |
Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins, Model Membranes)
The therapeutic potential of this compound derivatives stems from their interactions with various biological macromolecules.
Protein Interactions: The primary protein interactions identified are with enzymes, as detailed in the section above. Specifically, these compounds bind to the ATP-binding sites of bacterial topoisomerases (DNA gyrase and Topoisomerase IV) and protein kinases (EGFR and VEGFR2). nih.govnih.govnih.gov For DNA gyrase B, the pyrrole NH and pyrrolamide C=O groups are crucial for forming hydrogen bonds with key amino acid residues, such as Asp73, in the enzyme's binding site. nih.gov
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of this compound analogs.
For antibacterial pyrrolamides targeting DNA gyrase, the substitution pattern on the pyrrole ring is critical. nih.gov The 3,4-dichloro-5-methyl-1H-pyrrole moiety was found to be more advantageous for activity than a 4,5-dibromo-1H-pyrrole moiety. nih.gov This is likely due to the smaller size of the chloro and methyl substituents compared to the bromo groups, allowing for a better fit into the hydrophobic pocket of the enzyme. nih.gov Furthermore, the presence of halogen atoms on the pyrrole ring lowers the pKa of the pyrrole NH group, which strengthens the hydrogen bond interaction with the Asp73 residue in the GyrB binding site, a key interaction for inhibition. nih.gov
In another study, it was noted that dihalogenated pyrroles associated with a phenyl ring bearing ortho-hydroxyl and para-trifluorocarbon substituents had a positive influence on antibacterial activity. nih.gov The optimization of pyrrolamides was achieved by making substitutions on the pyrrole, piperidine, and other heterocyclic segments of the molecule to enhance biological activity and drug-like properties. nih.gov
For antifungal analogs, SAR studies of 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides showed that substitutions on the phenyl ring were important. mdpi.com A 2,6-dichloro substitution on the phenyl ring of a carbohydrazide analog resulted in the most active broad-spectrum antibacterial agent in that series. mdpi.comnih.gov
Regarding antiproliferative activity, slight modifications to the side groups of 4-amino-3-chloro-1H-pyrrole-2,5-diones were shown to have a strong impact on their biological activity. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The practical application of 3,4-dichloro-1H-pyrrole and its derivatives is currently hampered by challenges in their synthesis. Future research must prioritize the development of more efficient, scalable, and environmentally benign synthetic methodologies.
Current methods for halogenating pyrroles can lead to complex mixtures of mono- and polyhalogenated products, and the resulting halopyrroles often suffer from instability. rsc.org For instance, direct halogenation often yields the thermodynamically stable tetrahalo-pyrrole, making controlled di-substitution challenging. ub.edu
Future research should focus on:
Regiospecific Synthesis: Developing new catalytic systems or "skeletal editing" strategies, such as the recently reported regiospecific ring expansion of 2H-azetines, could provide precise control over the position of the chlorine atoms. chemrxiv.org
Microwave-Assisted Synthesis: The use of microwave reactors has shown promise in significantly reducing reaction times for related compounds, such as 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, from hours to minutes, a technique that warrants exploration for the synthesis of this compound itself. medcraveonline.com
Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate scalability, addressing a key bottleneck in the large-scale production of pyrrolo[3,2-b]pyrroles. nih.gov
Expansion of Reaction Scope and Discovery of New Derivatization Pathways
The two chlorine atoms on the pyrrole (B145914) ring offer reactive handles for a variety of chemical transformations, yet the full scope of derivatization remains underexplored. Future efforts should aim to expand the library of accessible compounds by exploring novel reaction pathways.
Key areas for investigation include:
Cross-Coupling Reactions: While some cross-coupling reactions of halopyrroles have been reported, their widespread use is limited by the instability of the starting materials. rsc.org The development of more robust and versatile coupling protocols, such as those utilizing pyrrolylsulfonium salts as stable pseudohalides, could be a fruitful avenue. rsc.org
Nucleophilic Substitution: The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyrrole ring, making it amenable to nucleophilic substitution, a pathway that has been utilized in the synthesis of biologically active compounds. cymitquimica.comacs.org Systematic exploration of a wider range of nucleophiles is needed.
C-H Functionalization: Direct functionalization of the remaining C-H bonds on the pyrrole ring would provide an atom-economical route to novel derivatives. nih.gov
Advanced Computational Modeling for Precise Property Prediction and Drug Design (pre-clinical)
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. pharmafocusasia.comopenaccessjournals.comnih.gov For this compound, these methods can provide profound insights into its properties and guide the rational design of new derivatives for specific applications.
Future computational studies should focus on:
Density Functional Theory (DFT) Studies: DFT-based descriptors can elucidate physicochemical properties, reactivity, and site selectivity, as has been demonstrated for other chloro- and fluoropyrroles. nih.gov This can help predict how this compound and its derivatives will interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of dichloropyrrole derivatives with their biological activities, aiding in the prediction of potency and toxicity. nih.govpharmafocusasia.com
Molecular Docking and Virtual Screening: These techniques can be used to screen large virtual libraries of dichloropyrrole derivatives against specific biological targets, such as bacterial DNA gyrase or protein kinases, to identify promising lead compounds for pre-clinical development. pharmafocusasia.commdpi.commdpi.comresearchgate.net For example, modeling studies have shown that the presence of chlorine atoms on the pyrrole ring can improve binding affinity to the DCAF15 protein. mdpi.com
| Computational Technique | Application in Dichloropyrrole Research | Potential Outcome |
| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and site selectivity. nih.gov | Prediction of reaction mechanisms and metabolic pathways. |
| Molecular Docking | Simulate binding of dichloropyrrole derivatives to protein targets. mdpi.com | Identification of potential drug candidates and their binding modes. |
| QSAR | Correlate chemical structure with biological activity or toxicity. pharmafocusasia.com | Prioritization of compounds for synthesis and testing. |
| Virtual High-Throughput Screening | Screen large compound libraries against biological targets. nih.gov | Rapid discovery of novel hit compounds. |
Exploration of Emerging Material Science Applications
The unique electronic properties of halogenated pyrroles suggest their potential use in the development of advanced materials. smolecule.com While research in this area is still nascent, several promising avenues exist.
Future research should explore:
Conducting Polymers: Polypyrrole is a well-known conducting polymer, and the incorporation of chlorine atoms into the monomer unit could be used to fine-tune the electronic and physical properties of the resulting polymer, such as conductivity and stability. nih.gov
Organic Semiconductors: Pyrrole derivatives are being investigated for use in organic semiconductors. nih.gov The electron-withdrawing nature of the chlorine atoms in this compound could be leveraged to create n-type organic semiconducting materials.
Dyes and Pigments: The chlorinated structure of some pyrrole derivatives contributes to their potential as coloring agents. solubilityofthings.com
Perovskite Solar Cells: π-conjugated small molecules, including thiophene (B33073) and diketopyrrolopyrrole derivatives, are being explored as hole-transport materials in perovskite solar cells to enhance charge mobility. mdpi.com The potential of dichloropyrrole-based materials in this context is an open area of investigation.
Identification of Novel Biological Activities in Non-Clinical Settings
Derivatives of halogenated pyrroles have demonstrated a wide range of biological activities. mdpi.comacs.orgnih.gov A systematic, non-clinical screening of this compound and its derivatives could uncover novel therapeutic potential.
Promising areas for future investigation include:
Antibacterial Agents: Pyrrolamides containing a 3,4-dichloropyrrole moiety have shown potent activity as a new class of DNA gyrase inhibitors. mdpi.com Further derivatization and screening against a broad panel of pathogenic bacteria, including multidrug-resistant strains, is warranted. acs.orgmdpi.comnih.gov
Antiviral Agents: Benzo[d]thiazole derivatives containing a dichloropyrrole moiety have exhibited selective activity against influenza viruses, potentially through the inhibition of the host protein Hsp90. kuleuven.be This suggests a promising avenue for developing host-targeted antiviral therapies.
Anticancer Agents: The ability of related compounds like this compound-2,5-dione to alkylate biomolecules and disrupt cellular processes suggests potential antitumor applications. smolecule.com Derivatives of dichloropyrrole have also shown inhibitory effects on tyrosine kinases, which are crucial in cancer progression. smolecule.com
Agrochemicals: The biological activity of dichloropyrrole derivatives could be harnessed for the development of new pesticides or other agrochemicals. smolecule.com
| Derivative Class | Observed Biological Activity (Non-Clinical) | Potential Therapeutic Area |
| Pyrrolamides | Inhibition of bacterial DNA gyrase/topoisomerase IV. acs.orgmdpi.com | Antibacterial |
| Benzo[d]thiazoles | Inhibition of influenza virus replication. kuleuven.be | Antiviral |
| Pyrrole-2,5-diones | Alkylation of biomolecules, interaction with lipid bilayers. smolecule.com | Anticancer, Drug Delivery |
Addressing Challenges in Stability and Scalability of Halogenated Pyrroles
A major hurdle for the practical application of halogenated pyrroles is their inherent instability and the difficulty in producing them on a large scale. rsc.orgnih.gov Overcoming these challenges is crucial for translating laboratory findings into real-world applications.
Future research should focus on:
Stability Studies: A systematic investigation into the degradation pathways of this compound under various conditions (e.g., light, air, temperature, pH) is needed. This knowledge will inform the development of stabilization strategies, such as the use of protective groups or specific formulations. rsc.org
Scalable Synthesis: Current laboratory-scale syntheses are often not directly transferable to industrial production. nih.gov Research into robust and reproducible large-scale synthesis protocols is essential. This includes optimizing reaction conditions, minimizing hazardous reagents, and developing efficient purification methods. nih.gov
Process Optimization: As demonstrated with related syntheses, factors such as reaction temperature, solvent, and oxidant concentration can have a significant impact on yield and scalability. nih.gov A thorough optimization of these parameters for this compound synthesis is required.
Integration of Machine Learning and AI in Dichloropyrrole Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and drug discovery. mdpi.comnih.govrsc.orgmdpi.com Integrating these tools into the study of this compound can accelerate progress and uncover novel insights.
Potential applications include:
Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes for dichloropyrroles and to optimize reaction conditions for higher yields, a concept already being explored for other pyrrole syntheses. researchgate.net
De Novo Drug Design: Generative AI models can design novel dichloropyrrole derivatives with desired properties (e.g., high binding affinity for a specific target, low predicted toxicity) from scratch. mdpi.com
Property Prediction: AI can be used to build models that accurately predict the physical, chemical, and biological properties of new dichloropyrrole compounds, reducing the need for extensive experimental testing. researchgate.net
Data Mining: AI algorithms can analyze vast datasets from chemical literature and databases to identify hidden relationships and generate new research hypotheses related to dichloropyrroles. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dichloro-1H-pyrrole, and what critical reaction parameters affect yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation strategies. Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions is common. Regioselectivity at the 3,4-positions may require directing groups (e.g., electron-donating substituents) or Lewis acid catalysts (e.g., FeCl₃) to enhance specificity. Reaction parameters such as temperature (optimized between 0–50°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of chlorinating agents are critical for yield . Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography ensures product integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can overlapping NMR signals be resolved?
- Methodological Answer :
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing chlorine atoms exhibit deshielding (δ ~6.5–7.5 ppm). Overlapping signals can be resolved using deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) to assign coupling patterns.
- ¹³C NMR : Chlorine substituents induce distinct shifts (δ ~120–140 ppm for aromatic carbons).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 162.0 for C₄H₃Cl₂N).
- X-ray Crystallography : Resolves regiochemistry and crystal packing effects, though challenges arise due to potential polymorphism .
Advanced Research Questions
Q. How do the electronic effects of 3,4-dichloro substituents influence the aromaticity and reactivity of 1H-pyrrole in polymerization or coordination chemistry?
- Methodological Answer : The electron-withdrawing nature of chlorine reduces pyrrole’s electron density, altering its aromaticity and reactivity. Computational studies (e.g., DFT) predict decreased HOMO-LUMO gaps, enhancing electrophilic substitution at remaining positions (e.g., C2 or C5). In coordination chemistry, the 3,4-dichloro motif can act as a ligand via nitrogen lone pairs, with chlorine substituents modulating metal-binding affinity (e.g., Pd or Cu complexes). Experimental validation includes cyclic voltammetry to assess redox behavior and UV-Vis spectroscopy to track conjugation changes .
Q. In bulk heterojunction (BHJ) solar cells, how does incorporating this compound derivatives affect charge transfer efficiency compared to non-halogenated analogs?
- Methodological Answer : Chlorine substituents enhance electron affinity, improving exciton dissociation at donor-acceptor interfaces (e.g., with PC₆₁BM). Experimental design involves:
- Device Fabrication : Spin-coating blends of 3,4-dichloro-pyrrole derivatives and fullerene acceptors.
- Characterization : J-V curves under AM1.5G illumination quantify power conversion efficiency (PCE).
- Morphology Analysis : AFM or TEM evaluates phase separation, critical for charge transport.
Comparative studies show ~10–15% PCE improvement over non-halogenated analogs due to reduced recombination losses .
Q. How can computational chemistry aid in predicting optimal reaction conditions for synthesizing this compound derivatives with tailored electronic properties?
- Methodological Answer :
- Reaction Pathway Modeling : DFT calculations (e.g., Gaussian) simulate chlorination transition states to identify regioselective conditions.
- Electronic Property Prediction : Hückel theory or TD-DFT models absorption spectra and bandgap tuning for optoelectronic applications.
- Machine Learning : Training on datasets (e.g., Reaxys) predicts solvent/reagent combinations for high-yield synthesis .
Addressing Data Contradictions
Q. How should researchers resolve conflicting reports on the optimal chlorination conditions for this compound synthesis?
- Methodological Answer : Contradictory data (e.g., varying yields with NCS vs. Cl₂ gas) may arise from solvent polarity, catalyst presence, or competing side reactions. Systematic analysis includes:
- Design of Experiments (DoE) : Varying parameters (temperature, solvent, catalyst loading) to identify dominant factors.
- Kinetic Studies : In situ FTIR or HPLC monitors intermediate formation, clarifying mechanistic divergences.
- Meta-Analysis : Cross-referencing literature (e.g., ’s fluorination vs. chlorination) to infer solvent-dependent reactivity trends .
Experimental Design Considerations
Q. What factors should be prioritized when designing experiments to study the stability of this compound under ambient conditions?
- Methodological Answer :
- Environmental Controls : Assess degradation under UV light, humidity, and oxygen using accelerated aging tests.
- Analytical Monitoring : Track decomposition via GC-MS or TGA to identify degradation byproducts.
- Stabilization Strategies : Introduce steric hindrance (e.g., bulky substituents) or antioxidant additives (e.g., BHT) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
